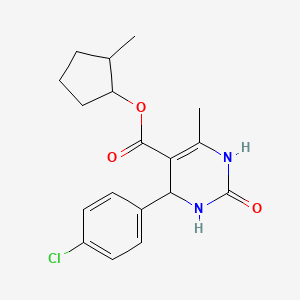
1-(2-methylpentanoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylpentanoyl)indoline, also known as Methylpentanoic Acid Indole, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of 1-(2-methylpentanoyl)indoline involves the modulation of the sigma-1 receptor. The compound binds to the receptor and regulates its activity, leading to the activation of various downstream signaling pathways. The activation of the sigma-1 receptor has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been shown to have anti-inflammatory and antioxidant effects, which can protect neuronal cells from damage and improve their survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-methylpentanoyl)indoline is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function and activity. The compound has also been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animal models.
Future Directions
The potential applications of 1-(2-methylpentanoyl)indoline in medicinal chemistry and neuroscience are vast, and several future directions can be explored. One direction is to investigate the compound's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the development of novel analogs of this compound can be explored to improve its pharmacological properties and efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience. The compound's high affinity for the sigma-1 receptor and its neuroprotective effects make it a promising candidate for the development of new therapies for neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 1-(2-methylpentanoyl)indoline involves the reaction of indole with 2-methylpentanoic acid in the presence of a catalyst. The reaction is carried out under specific conditions to achieve high yields and purity. The synthesis method has been optimized and modified to improve the efficiency of the process, and several variations of the method have been reported in the literature.
Scientific Research Applications
1-(2-methylpentanoyl)indoline has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter release. The compound has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAFRBJRXKWHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4954570.png)


![10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4954586.png)
![ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4954587.png)
![1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4954593.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4954597.png)
![3-[(dipropylamino)methyl]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4954600.png)
![N-allyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B4954602.png)
![2-phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4954608.png)
![3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4954622.png)
![2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)

![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
